2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole-dione core substituted with a diethylamino-propyl chain at position 2 and a pyridin-4-yl group at position 1.
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-25(4-2)14-7-15-26-20(16-10-12-24-13-11-16)19-21(27)17-8-5-6-9-18(17)29-22(19)23(26)28/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOIXQECOOFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the chromeno-pyrrole class exhibit a range of biological activities including:
- Antimicrobial Activity : Certain derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, chromeno[4,3-b]- and chromeno[3,4-c]pyrrole derivatives have been reported to possess antibacterial activity comparable to standard antibiotics like gentamicin .
- Anticancer Properties : The compound has been investigated for its antiproliferative effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell cycle progression in tumor cells .
- Enzyme Inhibition : Some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property makes them potential candidates for cancer therapeutics targeting cell proliferation pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The diethylamino group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets. This interaction may modulate signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Certain studies have suggested that chromeno-pyrrole derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various chromeno-pyrrole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to traditional antibiotics .
- Cytotoxicity and Antiproliferative Effects : In vitro studies using melanoma (SH-4) and keratinocyte (HaCaT) cell lines showed that specific derivatives exhibited low cytotoxicity while effectively reducing cell viability at concentrations below 50 µM. The most active compounds induced apoptosis and arrested the cell cycle at the S phase .
- Enzyme Inhibition Studies : Research focusing on CDK inhibitors revealed that certain derivatives could significantly inhibit CDK4 activity, suggesting their potential use in treating proliferative disorders such as cancer .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole and pyridine structures exhibit significant anticancer properties. Specifically, compounds similar to 2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied for their ability to inhibit tumor growth. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Research has demonstrated that modifications to the dihydrochromeno structure can enhance activity against a range of pathogens, including bacteria and fungi. The diethylamino group is particularly noted for improving solubility and bioavailability, which are critical factors in the development of effective antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the pyridine ring is thought to contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dihydrochromeno structure provides a favorable energy level alignment with common semiconductor materials .
Photophysical Properties
Studies have highlighted the photophysical characteristics of this compound. Its fluorescence properties can be harnessed in various imaging applications, including bioimaging and sensing technologies. The compound's stability under UV light further enhances its applicability in these fields .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Khaled M.H. Hilmy et al., Bull. Chem. Soc. Ethiop. 2023 | Demonstrated apoptosis induction in cancer cell lines; potential as a chemotherapeutic agent. |
| Antimicrobial Properties | Various studies on pyrrole derivatives | Effective against Gram-positive and Gram-negative bacteria; potential for development as an antibiotic. |
| Neuroprotective Effects | Emerging research on neuroprotective agents | Potential benefits in neurodegenerative disease models; ability to cross blood-brain barrier noted. |
| Organic Electronics | Research on charge transport materials | Suitable for OLEDs and OPVs; favorable energy level alignment with conventional semiconductors. |
| Photophysical Properties | Studies on fluorescence properties | Stability under UV light; potential applications in bioimaging technologies highlighted. |
Comparison with Similar Compounds
Key Observations :
- Pyridin-4-yl vs. In contrast, halogenated or methoxylated phenyl derivatives (e.g., AV-C, NCGC00538279) prioritize lipophilicity and electronic effects .
- Alkylamino Chains: The diethylamino group in the target compound may offer a balance between lipophilicity and basicity compared to dimethylamino () or hydroxyethyl (VU0605768) chains. Longer alkyl chains (e.g., propyl vs. ethyl) could enhance membrane permeability but may reduce metabolic stability .
Hypothesized Advantages of Target Compound :
- Pyridine’s polarity may improve solubility over purely aromatic analogs.
- Diethylamino-propyl chain could enhance blood-brain barrier penetration compared to shorter chains.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(3-(diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Methodological Answer:
The compound is synthesized via a one-pot multicomponent reaction involving:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 substituted variants),
- Aryl aldehydes (26 variants, e.g., methoxy, halogen, benzyl groups),
- Primary amines (27 variants, including diethylamino derivatives).
Key Steps:
Reaction Conditions: Heating in ethanol or methanol under reflux (60–80°C), with reaction times adjusted based on substituent electronics (15–120 minutes). Donor groups (e.g., -OCH₃) require longer heating, while acceptor groups (e.g., -NO₂) proceed faster .
Workup: Isolation via crystallization (no chromatography needed). Typical yields range from 43% to 86%, with >95% purity (HPLC) .
Table 1: Representative Substituent Effects on Yield and Reaction Time
Advanced: How can reaction conditions be optimized to address contradictory yield data in analogous chromeno[2,3-c]pyrrole derivatives?
Methodological Answer:
Yield inconsistencies often arise from substituent electronic/steric effects and solvent interactions. To resolve this:
Electronic Modulation: Use aldehydes with strong electron-withdrawing groups (e.g., -CF₃) to accelerate cyclization (shorter heating, higher yields). For donor groups, employ microwave-assisted synthesis to reduce time .
Solvent Screening: Test polar aprotic solvents (e.g., DMF) for sterically hindered amines to improve solubility and reaction homogeneity.
Stoichiometric Adjustments: Increase amine equivalents (up to 1.5 eq.) for aldehydes with competing side reactions (e.g., aldol condensation) .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC: Primary purity evaluation (>95% threshold) using C18 columns with acetonitrile/water gradients .
- NMR: Confirm substitution patterns (e.g., diethylamino protons at δ 1.2–1.4 ppm, pyridinyl protons at δ 8.5–8.7 ppm) .
- HRMS: Validate molecular formula (e.g., C₂₄H₂₉N₃O₃, exact mass 407.2208) .
Advanced: What strategies enable derivatization of the chromeno[2,3-c]pyrrole core for biological activity screening?
Methodological Answer:
- Ring-Opening Functionalization: React the dione moiety with hydrazine hydrate (3–7 eq.) to form pyrazolone derivatives, enabling diversification into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
- Post-Synthetic Modifications:
Advanced: How do electronic effects of substituents influence the compound’s stability in biological assays?
Methodological Answer:
- Electron-Donating Groups (EDGs): Enhance solubility but may reduce metabolic stability (e.g., -OCH₃ increases susceptibility to CYP450 oxidation).
- Electron-Withdrawing Groups (EWGs): Improve membrane permeability (e.g., -NO₂) but risk off-target reactivity.
Experimental Validation: - Perform stability assays in simulated gastric fluid (pH 2.0) and liver microsomes.
- Compare logP values (e.g., pyridinyl substitution lowers logP vs. phenyl, improving bioavailability) .
Basic: What computational methods support the design of chromeno[2,3-c]pyrrole derivatives?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications .
- Molecular Docking: Screen against target proteins (e.g., kinase inhibitors) using PyMOL or AutoDock to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
